molecular formula C16H16N2O5S2 B4032554 6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No.: B4032554
M. Wt: 380.4 g/mol
InChI Key: CTKFNILACAZJFY-UHFFFAOYSA-N
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Description

6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid is a useful research compound. Its molecular formula is C16H16N2O5S2 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.05006396 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Regiospecific Additions in Synthesis

  • The compound is used in the regiospecific additions of hydrazoic acid and benzylamine to certain bicyclo compounds, which is crucial in synthesizing cis and trans 2,7-methanoglutamic acids. This synthesis process is important for producing precursors of α-amino cyclobutane carboxylic acids, further transformed into diacids via carbonylation α to the sulfone and reduction (Gaoni, 1988).

Cyclization Reactions

  • It is involved in novel cyclization reactions of o-carboxyphenyl and o-carbamoylphenyl sulfoxides. These cyclization processes result in the formation of various heterocyclic compounds, which are crucial in the development of new chemical entities (Ōae & Numata, 1974).

Structural and Conformational Studies

  • The compound aids in understanding the structure and conformation of related chemical entities. Studies on the 6-methylsulfonate and 6-carboxylic acid of 2,4-bis(trichloromethyl)-1,3-benzdioxin provide insights into molecular parameters and conformation, which are critical in the field of crystallography and molecular design (Irving & Irving, 1987).

Synthesis of Novel Compounds

  • It plays a role in the synthesis of various novel compounds, like p-(di-n-propylsulfamyl)benzoic‐1‐(ring)‐14C acid and related entities, which are significant in the field of radiopharmaceuticals and chemical labeling (Ellsworth et al., 1978).

N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

  • The compound is crucial in the synthesis and study of structure-activity relationships in a series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. These studies are significant in pharmacological screening, particularly in understanding analgesic and anti-inflammatory properties (Ukrainets et al., 2019).

Solution-phase Synthesis

  • It is used in solution-phase synthesis, particularly in synthesizing hindered N-methylated tetrapeptides. These synthesis techniques are important in peptide chemistry and drug development (Vedejs & Kongkittingam, 2000).

Properties

IUPAC Name

6-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S2/c1-25(22,23)9-6-7-12-13(8-9)24-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-3,6-8,10-11H,4-5H2,1H3,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKFNILACAZJFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 3
6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 4
6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

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